S-Ethyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate
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Overview
Description
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an ethylsulfanyl group, and a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate typically involves multiple steps. One common method includes the reaction of 2-butan-2-yl-4,6-dinitrophenol with ethylsulfanylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate involves its interaction with various molecular targets. The dinitrophenyl group can undergo redox reactions, while the ethylsulfanyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
2-sec-butyl-4,6-dinitrophenol: Similar in structure but lacks the ethylsulfanyl group.
2,4-dinitrophenylhydrazine: Contains the dinitrophenyl group but has different functional groups attached.
Properties
CAS No. |
6074-15-3 |
---|---|
Molecular Formula |
C13H16N2O6S |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate |
InChI |
InChI=1S/C13H16N2O6S/c1-4-8(3)10-6-9(14(17)18)7-11(15(19)20)12(10)21-13(16)22-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
QKKGMEKXCCXHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SCC |
Origin of Product |
United States |
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